![molecular formula C19H17ClN2O3 B8404354 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide CAS No. 6264-33-1](/img/structure/B8404354.png)
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide is a synthetic organic compound belonging to the class of indole derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a methyl group attached to an indole ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the chlorobenzoyl moiety can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Pharmaceutical Research: The compound is used as a lead compound in drug discovery programs targeting various diseases.
Biological Studies: It serves as a probe to study biological pathways and molecular interactions involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit prostaglandin G/H synthase, affecting the synthesis of prostaglandins and thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-methylacetamide
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylcyclohexyl)acetamide
Uniqueness
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct physicochemical properties and biological activities. The presence of the chlorobenzoyl and methoxy groups enhances its potential as a pharmacologically active compound, differentiating it from other indole derivatives.
Propiedades
Número CAS |
6264-33-1 |
|---|---|
Fórmula molecular |
C19H17ClN2O3 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-15(10-18(21)23)16-9-14(25-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H2,21,23) |
Clave InChI |
YNDQHILWWBPAPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
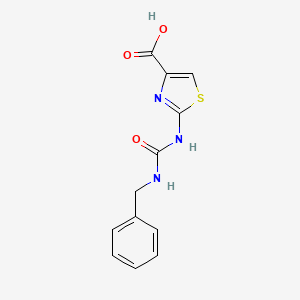
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(3-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one](/img/structure/B8404282.png)


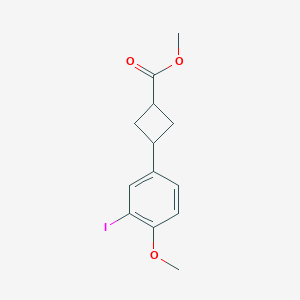

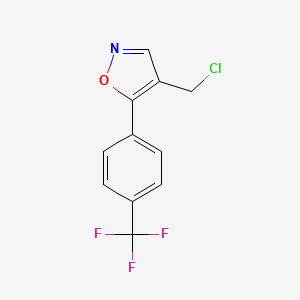


![N-{4-[(4-benzhydryl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B8404343.png)
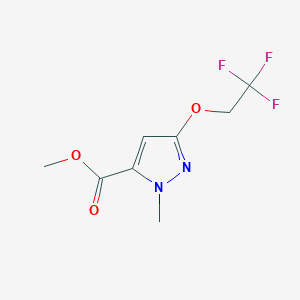
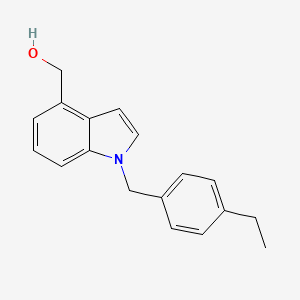

![1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B8404366.png)
